![molecular formula C11H10N4 B14492538 {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile CAS No. 64500-75-0](/img/structure/B14492538.png)
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with dimethyl groups and an amino group linked to a methylene-propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 4,6-dimethyl-2-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[(4,6-Dimethylpyridin-2-yl)amino]methylidene]propanedinitrile: A closely related compound with similar structural features.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, used in different applications.
Uniqueness
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile stands out due to its specific substitution pattern on the pyridine ring and the presence of the methylene-propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64500-75-0 |
|---|---|
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-[[(4,6-dimethylpyridin-2-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-9(2)15-11(4-8)14-7-10(5-12)6-13/h3-4,7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
CUPNAFCPSOADCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)NC=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


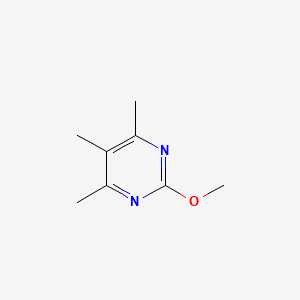
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
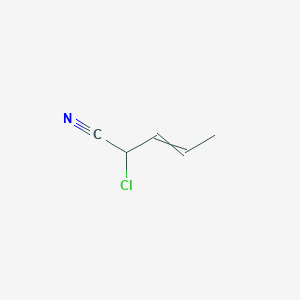
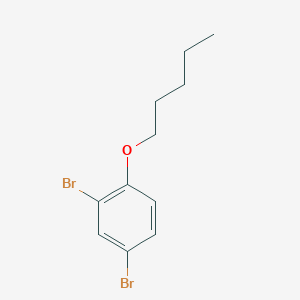
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

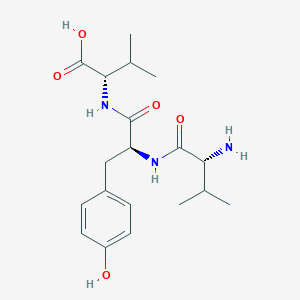

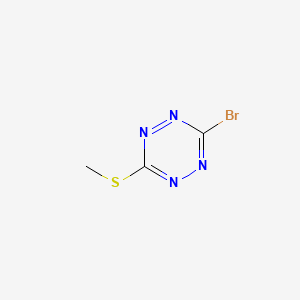
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)

